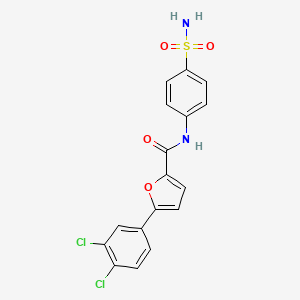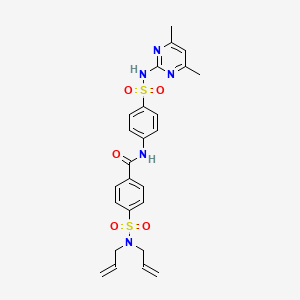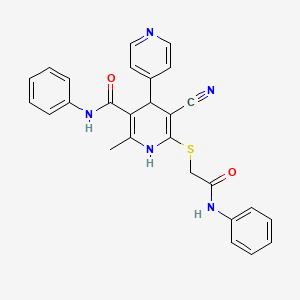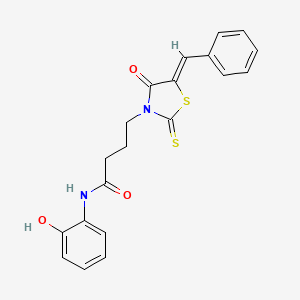![molecular formula C20H23N3O3 B2498647 N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 931682-71-2](/img/structure/B2498647.png)
N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For example, a study by Mazurov (2000) describes a traceless solid-phase synthesis of benzimidazoles, showcasing the versatility and adaptability of synthetic strategies for benzimidazole derivatives (Mazurov, 2000).
Molecular Structure Analysis
Benzimidazole derivatives exhibit a wide range of molecular structures, often modified to enhance specific biological activities. For instance, X-ray crystallography studies have elucidated the detailed molecular structures of various benzimidazole compounds, revealing the influence of substituents on molecular conformation and intermolecular interactions (Ha, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives can undergo a variety of chemical reactions, including N-alkylation, sulfonation, and oxidation, to introduce different functional groups. These reactions significantly affect the chemical properties of the molecules, such as their solubility, stability, and reactivity (Sanna et al., 1997).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of specific functional groups (Xu & Wang, 2008).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards different reagents, are influenced by the substitution pattern on the benzimidazole core. These properties are essential for the biological activity and pharmacokinetic profile of these compounds (Camerman et al., 2005).
Applications De Recherche Scientifique
Antihistaminic and Antiallergic Agents
Benzimidazole derivatives have been synthesized and tested for their antihistaminic activity both in vitro and in vivo. These compounds, particularly those with a substituted-oxyethyl group at the 1-position of the benzimidazole nucleus, exhibit potent antihistaminic activity. This suggests their potential application in developing new antihistaminic agents, with some compounds being more potent than existing medications like chlorpheniramine maleate and showing promising results for clinical evaluation (Iemura et al., 1986).
Antimicrobial and Antimalarial Activities
Novel benzothiazole-substituted β-lactam hybrids, synthesized from (benzo[d]thiazol-2-yl)phenol, exhibited moderate antimicrobial activities against various bacterial strains and potent antimalarial properties. These findings highlight the potential of benzimidazole derivatives in creating new antimicrobial and antimalarial medications (Alborz et al., 2018).
Antifungal and Antiprotozoal Activities
Synthesis of benzimidazole derivatives has led to the discovery of compounds with significant antifungal and antiprotozoal activities. These derivatives have shown potent inhibitory effects against various protozoan species, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting their utility in treating protozoal infections (Pérez‐Villanueva et al., 2013).
Gastroprotective Effects
Certain benzimidazole derivatives, like β3 adrenoceptor agonists, have demonstrated gastroprotective effects in animal models. These effects include significant reduction in gastric ulceration and enhancement of gastric mucosal blood flow, indicating the potential for benzimidazole-based compounds in treating gastrointestinal disorders (Sevak et al., 2002).
Propriétés
IUPAC Name |
N-[[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22(2)14-20-21-18-9-4-5-10-19(18)23(20)11-12-26-17-8-6-7-16(13-17)25-3/h4-10,13H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLAHXGWODUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)




![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)
